molecular formula C22H15N3O4S B2388392 N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide CAS No. 313404-06-7

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide

Cat. No.: B2388392
CAS No.: 313404-06-7
M. Wt: 417.44
InChI Key: FZVJXEONZLYATH-UHFFFAOYSA-N
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Description

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . This particular compound features a thiazole ring substituted with a nitrophenyl group and a phenoxybenzamide moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with 2-[(methylthio)carbonthioyl]hydrazones in absolute ethanol in the presence of triethylamine . This reaction yields the corresponding 1,3-thiazole derivative, which can then be further functionalized to introduce the phenoxybenzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution can be facilitated by reagents like bromine, while nucleophilic substitution may involve reagents like sodium ethoxide.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
  • N-[4-(2-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
  • N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide

Uniqueness

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide is unique due to the specific positioning of the nitrophenyl group, which influences its chemical reactivity and biological activity. The combination of the thiazole ring with the phenoxybenzamide moiety also contributes to its distinct properties, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-phenoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15N3O4S/c26-21(15-9-11-19(12-10-15)29-18-7-2-1-3-8-18)24-22-23-20(14-30-22)16-5-4-6-17(13-16)25(27)28/h1-14H,(H,23,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZVJXEONZLYATH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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